![molecular formula C24H23N3O4 B2656001 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid CAS No. 2137773-58-9](/img/structure/B2656001.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid
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Overview
Description
Fluorenylmethoxycarbonyl (Fmoc) is a group used in organic chemistry for the synthesis of peptides . The Fmoc group is a protective group for amines, and it’s commonly used in solid-phase peptide synthesis .
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids generally consists of the amino acid backbone with the Fmoc group attached to the nitrogen of the amino group . The exact structure of your compound would depend on the specific amino acid and the position of the pyrazolyl and piperidine groups .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under basic conditions, typically using piperidine . This allows the free amine to react with the next amino acid in the sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, Fmoc-protected amino acids are typically solid at room temperature . They also tend to have high molecular weights .Scientific Research Applications
Medical Imaging and Radiotracer Development
- Research has explored the development of analogs of this compound for potential use in medical imaging, particularly in positron emission tomography (PET). These analogs, designed based on the pyrazole carboxamide structure, have shown affinities for the CB1 cannabinoid receptor, indicating potential for use in biological imaging studies (Tobiishi et al., 2007).
Antimicrobial Activity
- Variants of this compound have been investigated for their antimicrobial properties. Certain derivatives have exhibited variable and modest activity against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel et al., 2011).
Cancer Treatment Research
- Compounds structurally related to this acid have been studied as inhibitors of Aurora kinase, which may have applications in cancer treatment. Their ability to inhibit Aurora A suggests potential use in therapeutic approaches for certain types of cancer (ロバート ヘンリー,ジェームズ, 2006).
Protective Group in Synthesis
- The fluoren-9-ylmethoxycarbonyl group, related to this compound, is used in synthetic chemistry for protecting hydroxy-groups. It offers convenience in removal and compatibility with various other protecting groups, aiding in the synthesis of complex organic molecules (Gioeli & Chattopadhyaya, 1982).
Crystal Structure Studies
- Investigations into the crystal structures of related compounds have contributed to the understanding of molecular conformations and interactions, which is crucial in the development of new pharmaceuticals and materials (Faizi et al., 2016).
Anticancer Agent Research
- Organometallic complexes incorporating pyrazolo[3,4-b]pyridines, similar to this compound, have been synthesized and evaluated as potential anticancer agents. They have been studied for their cytotoxicity, cell cycle effects, and inhibitory activity on cyclin-dependent kinases (Cdks) in human cancer cells (Stepanenko et al., 2011).
Antimicrobial Activity and Docking Studies
- Synthesis and analysis of related compounds have shown promising antimicrobial activities, with docking studies indicating their potential as effective agents against certain microbial strains (Okasha et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-pyrazol-1-ylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-22(29)24(27-13-5-12-25-27)10-14-26(15-11-24)23(30)31-16-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-9,12-13,21H,10-11,14-16H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQNREQRXHSVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC=N2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |
CAS RN |
2137773-58-9 |
Source
|
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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